molecular formula C18H17N5O B4965742 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Numéro de catalogue B4965742
Poids moléculaire: 319.4 g/mol
Clé InChI: LCPSXPYCYLSQDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell signaling, cell proliferation, and differentiation. Overexpression of EGFR has been linked to various cancers, including lung, breast, and head and neck cancers. PD153035 has been extensively studied for its potential as an anti-cancer therapeutic agent.

Mécanisme D'action

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone targets the EGFR by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, ultimately resulting in the death of cancer cells.
Biochemical and physiological effects:
4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to have a specific and potent inhibitory effect on the EGFR. It has also been shown to have minimal toxicity towards normal cells. 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Avantages Et Limitations Des Expériences En Laboratoire

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a well-characterized and widely used inhibitor of EGFR. It has been extensively studied for its potential as an anti-cancer therapeutic agent. However, its use in lab experiments is limited by its high cost and low solubility in water. Additionally, 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to have off-target effects on other kinases, which may affect the interpretation of the results.

Orientations Futures

There are several future directions for the study of 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One potential direction is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the combination of 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the use of 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone in combination with immunotherapy may also be explored. Finally, the development of novel drug delivery systems for 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone may improve its bioavailability and efficacy.

Méthodes De Synthèse

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminobenzonitrile with 2-methylbenzaldehyde to form 6-methyl-2-quinazolinylamine. This intermediate is then reacted with 4-methyl-7,8-dihydroquinazolin-5(6H)-one in the presence of a reducing agent to yield 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone.

Applications De Recherche Scientifique

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential as an anti-cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been tested in various cancer models, including lung, breast, and head and neck cancers. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Propriétés

IUPAC Name

4-methyl-2-[(6-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-10-6-7-13-12(8-10)9-19-17(21-13)23-18-20-11(2)16-14(22-18)4-3-5-15(16)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPSXPYCYLSQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)NC3=NC(=C4C(=N3)CCCC4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[(6-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.